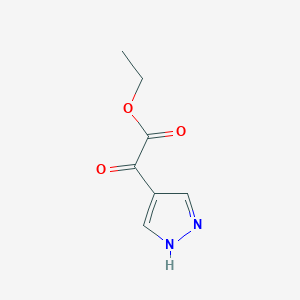
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a chemical compound with the CAS Number: 869557-79-9 . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is 1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) . This indicates that the compound has a pyrazole ring attached to an ethyl ester group.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a solid substance . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been utilized as a precursor in the synthesis of new ethanone derivatives with significant antimicrobial activity. Through a series of reactions, including reflux with hydrazine hydrate and subsequent reactions with aryl aldehyde, Schiff bases are formed. These are then cyclized to yield 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds have shown promising antibacterial properties against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) (Asif et al., 2021).
Marine Fungus Compound Derivation
Research on the ethyl acetate extract from the fermentation broth of marine fungus Penicillium sp. has led to the discovery of new compounds, highlighting the potential of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate derivatives in natural product chemistry and possible applications in drug discovery and development (Wu et al., 2010).
Chemoselective Synthesis
The compound also serves as a versatile starting material in chemoselective synthesis processes, leading to the creation of a variety of chemical structures. For instance, it has been used in the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, showcasing its utility in producing complex molecules through highly selective reactions (Pretto et al., 2019).
Novel Pyrazole Derivatives Synthesis
Furthermore, ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been involved in the synthesis of novel pyrazole derivatives, which are characterized by their crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations. This highlights the compound's role in the development of new molecules with potential antioxidant activities (Naveen et al., 2021).
Antioxidant Compound Extraction
It has also been instrumental in the isolation of antioxidant phenolic compounds from walnut kernels, demonstrating the potential of derivatives of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate in identifying and extracting valuable antioxidant molecules from natural sources (Zhang et al., 2009).
Safety And Hazards
The safety information for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWEPXBGNAPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

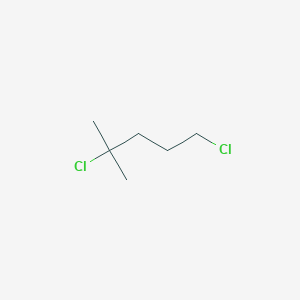
![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)
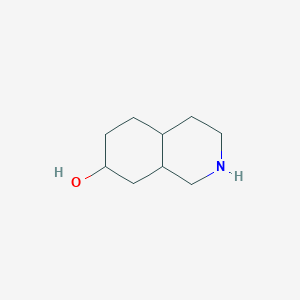
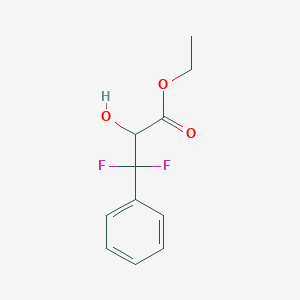

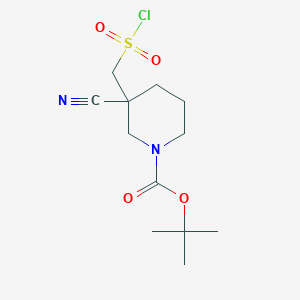
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)
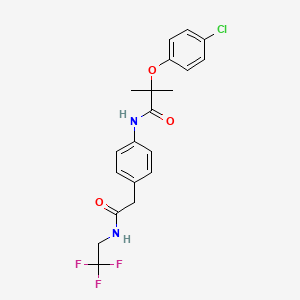
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)